.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)-
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Overview
Description
.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)- is a carotenoid derivative known for its antioxidant and anti-inflammatory properties. This compound is naturally found in various fruits and vegetables and is often used in scientific research and industrial applications due to its beneficial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)- can be synthesized through a series of chemical reactions starting from beta-carotene. The synthesis involves the hydroxylation of beta-carotene to form .beta.,.epsilon.-Carotene-3,3-diol, followed by esterification with hexadecanoic acid and tetradecanoic acid .
Industrial Production Methods
In industrial settings, the compound is typically produced through extraction from natural sources followed by chemical modification. The extraction process involves isolating beta-carotene from fruits and vegetables, which is then chemically modified to produce .beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)- .
Chemical Reactions Analysis
Types of Reactions
.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of .beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)-, as well as substituted compounds with different functional groups .
Scientific Research Applications
.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carotenoid chemistry and reactions.
Biology: Investigated for its role in cellular processes and its antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the food and cosmetic industries for its antioxidant properties and as a natural colorant .
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress in cells. It interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)- is unique compared to other carotenoid derivatives due to its specific esterification with hexadecanoic and tetradecanoic acids. Similar compounds include:
Lutein: Another carotenoid with similar antioxidant properties but different esterification.
Zeaxanthin: Similar in structure but with different functional groups.
Astaxanthin: A carotenoid with potent antioxidant properties but different chemical structure
Properties
CAS No. |
104784-49-8 |
---|---|
Molecular Formula |
C70H116O6 |
Molecular Weight |
1053.7 g/mol |
IUPAC Name |
hexadecanoic acid;(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol;tetradecanoic acid |
InChI |
InChI=1S/C40H56O2.C16H32O2.C14H28O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h11-25,35-37,41-42H,26-28H2,1-10H3;2-15H2,1H3,(H,17,18);2-13H2,1H3,(H,15,16)/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;;/t35-,36+,37-;;/m0../s1 |
InChI Key |
VIBMEAHFTBNMBE-RUWTXISPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Synonyms |
.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)- |
Origin of Product |
United States |
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